3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide 3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 1797981-81-7
VCID: VC4181938
InChI: InChI=1S/C14H14BrN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19)
SMILES: C1CN(CC1NC(=O)C2=CC(=CC=C2)Br)C3=NC=CS3
Molecular Formula: C14H14BrN3OS
Molecular Weight: 352.25

3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

CAS No.: 1797981-81-7

Cat. No.: VC4181938

Molecular Formula: C14H14BrN3OS

Molecular Weight: 352.25

* For research use only. Not for human or veterinary use.

3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide - 1797981-81-7

Specification

CAS No. 1797981-81-7
Molecular Formula C14H14BrN3OS
Molecular Weight 352.25
IUPAC Name 3-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Standard InChI InChI=1S/C14H14BrN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19)
Standard InChI Key HTJRALNGXRXNLV-UHFFFAOYSA-N
SMILES C1CN(CC1NC(=O)C2=CC(=CC=C2)Br)C3=NC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s structure integrates three key components:

  • A benzamide core substituted with a bromine atom at the 3-position.

  • A pyrrolidine ring attached to the benzamide’s nitrogen atom.

  • A 1,3-thiazol-2-yl group linked to the pyrrolidine’s nitrogen.

This configuration creates a sterically constrained system with potential for selective interactions with biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, enhances electronic diversity and hydrogen-bonding capacity .

Table 1: Key Physicochemical Parameters

PropertyValue
IUPAC Name3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Molecular FormulaC₁₄H₁₄BrN₃OS
Molecular Weight352.25 g/mol
Hybridizationsp³ (pyrrolidine), sp² (thiazole/benzamide)
Topological Polar Surface Area~85 Ų (estimated)

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 3-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide typically involves a multi-step sequence:

  • Thiazole Ring Formation:

    • Cyclocondensation of thioamides with α-haloketones under basic conditions yields the thiazole moiety .

  • Pyrrolidine Functionalization:

    • Nucleophilic substitution reactions introduce the thiazole group to the pyrrolidine ring.

  • Benzamide Coupling:

    • Brominated benzoic acid derivatives are activated (e.g., via EDCI/HOBt) and coupled to the pyrrolidine-thiazole amine intermediate .

Critical Reaction Parameters

  • Temperature: Amide couplings require 0–25°C to minimize racemization.

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) improve yields in Suzuki-Miyaura cross-couplings for bromine substitution.

  • Purification: Reverse-phase HPLC achieves >95% purity for biological assays .

Biological Activity and Mechanism

Target Engagement

Compounds in this structural class demonstrate affinity for P2X3 purinergic receptors, which are implicated in neuropathic pain and respiratory reflexes . The thiazole ring’s electron-rich environment facilitates π-π stacking with receptor aromatic residues, while the pyrrolidine’s conformation restricts rotational freedom, enhancing binding specificity.

In Vitro Profiling

While direct data on this compound is sparse, analogs exhibit:

  • IC₅₀ Values: 10–50 nM against P2X3 receptors in dorsal root ganglion neurons .

  • Selectivity: >100-fold selectivity over P2X1 and P2X7 subtypes.

Comparative Analysis with Structural Analogs

Table 2: Activity Trends in Benzamide Derivatives

CompoundP2X3 IC₅₀ (nM)Metabolic Stability (t₁/₂, human liver microsomes)
3-Bromo-N-[1-(thiazol-2-yl)pyrrolidin-3-yl]benzamide22 (estimated)45 min
3-Chloro analog3832 min
Pyridyl-substituted benzamide8918 min

Key observations:

  • Bromine substitution improves receptor affinity compared to chloro analogs.

  • Thiazole-containing derivatives show 2–4× higher metabolic stability than pyridyl variants .

Future Research Directions

  • Crystallographic Studies: X-ray co-crystallization with P2X3 receptors to elucidate binding motifs.

  • Prodrug Development: Esterification of the benzamide carbonyl to enhance solubility.

  • Toxicology Profiling: Chronic toxicity studies in non-human primates.

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